molecular formula C18H14FNO3 B5799348 9-(4-FLUOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE

9-(4-FLUOROPHENYL)-4-METHYL-2H,8H,9H,10H-CHROMENO[8,7-E][1,3]OXAZIN-2-ONE

Cat. No.: B5799348
M. Wt: 311.3 g/mol
InChI Key: DDPDEZPQNUJGKU-UHFFFAOYSA-N
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Description

9-(4-Fluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and a chromeno-oxazine core

Preparation Methods

The synthesis of 9-(4-fluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one can be achieved through a sequential one-pot two-step protocol. This method involves the use of 2-naphthol, methyl carbamate, and aromatic aldehydes as starting materials. The reaction is optimized with the dehydrating additive propylphosphonic anhydride (T3P®), resulting in 1-carbamatoalkyl 2-naphthols in good to excellent yields. Following this, intramolecular acylation is performed at high temperature, again with the contribution of T3P®, resulting in naphthoxazinone derivatives .

Chemical Reactions Analysis

9-(4-Fluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cerium ammonium nitrate, ionic liquids, magnesium 2,2,2-trifluoroacetate, and sulfamic acid-functionalized magnetic nanoparticles. The major products formed from these reactions are typically derivatives of the original compound, with modifications to the fluorophenyl or methyl groups .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology, it has potential applications in the study of enzyme interactions and cellular processes. In medicine, it is being investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets. In industry, it is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 9-(4-fluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can include enzymes, receptors, and other proteins. This binding can result in the modulation of various biochemical pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar compounds to 9-(4-fluorophenyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one include other chromeno[8,7-e][1,3]oxazine derivatives, such as 9-(3-chloro-4-fluorophenyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one and 3-ethyl-9-(4-fluorophenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one . These compounds share similar structural features but differ in the substituents attached to the chromeno-oxazine core. The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

9-(4-fluorophenyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FNO3/c1-11-8-17(21)23-18-14(11)6-7-16-15(18)9-20(10-22-16)13-4-2-12(19)3-5-13/h2-8H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPDEZPQNUJGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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